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Anthraquinone, 1-(p-chlorophenyl)-

Cat. No.: B13932986
CAS No.: 20600-81-1
M. Wt: 318.8 g/mol
InChI Key: CKJDMCPDORZPFS-UHFFFAOYSA-N
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Description

Significance of the Anthraquinone (B42736) Scaffold in Contemporary Organic Chemistry

The 9,10-anthraquinone skeleton, a tricyclic aromatic structure with two ketone groups on the central ring, is a cornerstone in the synthesis of a multitude of compounds. nih.govwikipedia.org Its rigid and planar nature, combined with the electron-withdrawing character of the quinone moiety, provides a unique electronic and structural platform for chemical derivatization. mdpi.com Anthraquinones are not only prevalent in nature, found in various plants, fungi, and lichens, but are also synthesized on a large scale for industrial applications. wikipedia.orgnih.gov

Historically, anthraquinone derivatives have been paramount as dyes and pigments. nih.gov However, their significance has expanded dramatically into medicinal chemistry. The anthraquinone scaffold is integral to several anticancer agents, including doxorubicin (B1662922) and mitoxantrone, which function by intercalating into DNA and inhibiting topoisomerase enzymes. nih.govwikipedia.org Furthermore, research has demonstrated their potential as inhibitors of various enzymes, including ectonucleoside triphosphate diphosphohydrolases (NTPDases) and DNA methyltransferase 1 (DNMT1), highlighting their therapeutic promise for a range of diseases. frontiersin.orgfrontiersin.orgnih.gov The versatility of the anthraquinone core allows for fine-tuning of biological activity through the introduction of various substituents, making it a subject of continuous and intensive research. nih.govnih.gov

Overview of Halogenated Anthraquinone Derivatives in Academic Inquiry

The introduction of halogen atoms onto the anthraquinone framework gives rise to a significant class of derivatives with distinct properties and reactivity. Halogenation, particularly chlorination and bromination, can significantly alter the electronic properties, stability, and biological activity of the parent molecule. liberty.educymitquimica.com These modifications are often a key step in the synthesis of more complex anthraquinone-based structures. researchgate.net

Halogenated anthraquinones serve as crucial intermediates in the production of dyes and pigments, where the halogen can be displaced by various nucleophiles to introduce a wide range of colors and functionalities. cymitquimica.com In the context of materials science, the incorporation of halogens can influence the photophysical properties of anthraquinone derivatives, making them suitable for applications in fluorescent probes and other advanced materials. mdpi.com From a medicinal chemistry perspective, halogenated anthraquinones have been investigated for their potential as anticancer and antimicrobial agents. nih.govacs.org The presence of a halogen can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and biological target engagement.

Rationale for Comprehensive Investigation of Anthraquinone, 1-(p-chlorophenyl)-

The specific compound, Anthraquinone, 1-(p-chlorophenyl)-, presents a compelling case for detailed study due to the unique combination of its structural features. It marries the foundational anthraquinone scaffold with a phenyl group at the 1-position, which is further substituted with a chlorine atom in the para position. This specific arrangement warrants investigation for several reasons:

Structural Uniqueness: The presence of the p-chlorophenyl substituent introduces a significant steric and electronic perturbation to the anthraquinone core. Understanding the conformational preferences and the electronic interplay between the two aromatic systems is crucial for predicting its reactivity and potential interactions with biological targets.

Synthetic Potential: This compound can serve as a building block for the synthesis of more complex and potentially bioactive molecules. The chlorine atom on the phenyl ring and the reactive positions on the anthraquinone nucleus offer multiple sites for further chemical modification.

Comparative Analysis: A thorough investigation of Anthraquinone, 1-(p-chlorophenyl)- allows for a comparative analysis with other substituted anthraquinones. By systematically studying how the p-chlorophenyl group influences the properties of the anthraquinone system, researchers can gain valuable insights into structure-activity relationships (SAR) within this class of compounds. This knowledge is essential for the rational design of new molecules with desired functionalities.

Contextualization within Broader Anthraquinone Research Domains

The study of Anthraquinone, 1-(p-chlorophenyl)- is situated within the extensive and multifaceted field of anthraquinone research. This broad domain encompasses several key areas:

Medicinal Chemistry and Drug Discovery: As previously mentioned, anthraquinones are a well-established class of pharmacologically active compounds. nih.govnih.gov Research into derivatives like Anthraquinone, 1-(p-chlorophenyl)- contributes to the ever-growing library of compounds screened for various therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netyoutube.commdpi.com

Materials Science: The photophysical and electronic properties of anthraquinones make them attractive for applications in materials science, such as in the development of dyes, pigments, and functional organic materials. mdpi.comfrontiersin.org Understanding the impact of the p-chlorophenyl substituent on these properties can guide the design of new materials with tailored characteristics.

Synthetic Methodology: The development of efficient and selective methods for the synthesis of substituted anthraquinones remains an active area of research. youtube.comyoutube.com The synthesis of Anthraquinone, 1-(p-chlorophenyl)- itself, and its subsequent chemical transformations, can contribute to the advancement of synthetic strategies in this field.

In essence, the focused investigation of Anthraquinone, 1-(p-chlorophenyl)- provides a specific lens through which to view and contribute to the broader, dynamic, and continually evolving landscape of anthraquinone chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H11ClO2 B13932986 Anthraquinone, 1-(p-chlorophenyl)- CAS No. 20600-81-1

Properties

CAS No.

20600-81-1

Molecular Formula

C20H11ClO2

Molecular Weight

318.8 g/mol

IUPAC Name

1-(4-chlorophenyl)anthracene-9,10-dione

InChI

InChI=1S/C20H11ClO2/c21-13-10-8-12(9-11-13)14-6-3-7-17-18(14)20(23)16-5-2-1-4-15(16)19(17)22/h1-11H

InChI Key

CKJDMCPDORZPFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Anthraquinone, 1 P Chlorophenyl

Building the Core and Introducing Halogens: Approaches to the Anthraquinone (B42736) Framework and its Halogenation

The initial phase in the synthesis of many anthraquinone derivatives involves the construction of the fundamental tricyclic quinone structure. Following this, or in some cases, concurrently, halogen atoms can be introduced onto the aromatic rings. These halogenated anthraquinones then serve as versatile intermediates for further functionalization.

Direct Halogenation of Anthraquinone Systems

Direct halogenation of the anthraquinone nucleus is a common method for introducing halogen atoms. liberty.edursc.org However, the deactivating effect of the two carbonyl groups makes electrophilic aromatic substitution reactions on anthraquinone more challenging compared to other aromatic compounds. liberty.educolab.ws Consequently, these reactions often require harsh conditions and may lead to a mixture of products. For instance, the chlorination of hydroxyanthraquinones can be effectively carried out in a hot inert aromatic liquid, such as nitrobenzene, in the presence of a neutralizing agent like anhydrous sodium carbonate to yield chlorinated hydroxyanthraquinones. google.com The use of a neutralizing agent is crucial as it accelerates the reaction and improves the purity of the final product. google.com

Visible light-mediated halogenation has also emerged as a sustainable method. For example, electron-rich aromatic compounds can be iodinated with high para-selectivity using iodine, trifluoroacetic acid (TFA), and anthraquinone under oxygen atmosphere and visible light irradiation. rsc.org

Nucleophilic Substitution and Displacement Strategies

Nucleophilic aromatic substitution (SNAr) provides an alternative and often more regioselective route to halogenated and other functionalized anthraquinones. libretexts.orgyoutube.comyoutube.comyoutube.com This approach typically involves the displacement of a suitable leaving group, such as a sulfonate or a nitro group, by a nucleophile. libretexts.org The presence of electron-withdrawing groups, like the carbonyls in anthraquinone, activates the aromatic ring towards nucleophilic attack, facilitating these substitution reactions. libretexts.orgnih.gov

The substitution of a nitro group is a particularly useful strategy. For example, 1-chloroanthraquinone (B52148) can be synthesized from 1-nitroanthraquinone (B1630840) by reacting it with tetrachlorophenylphosphine, which is prepared in situ from dichlorophenylphosphine (B166023) and phenylphosphonic dichloride. google.comgoogle.com This method avoids the use of heavy metals. google.com Similarly, aminoanthraquinone derivatives can be synthesized through nucleophilic substitution of a hydroxyl group in 1,4-dihydroxyanthraquinone with an amine in the presence of a catalyst like PhI(OAc)2. mdpi.com The reaction of nitroquinolines with nucleophiles can also proceed via a vicarious nucleophilic substitution (VNS) of hydrogen, where the nitro group activates the ring for nucleophilic attack. nih.gov

The displacement of sulfonate groups is another effective method. Anthraquinone-1,5-disulfonic acid sodium salt, for instance, demonstrates the introduction of polar groups that can influence the molecule's properties. researchgate.net The sulfonation of anthraquinone itself can be controlled by temperature to yield different isomers of anthraquinonesulfonic acid. youtube.comwikipedia.org

Building from Precursors: Functionalization through Modification and Cyclization

An alternative to functionalizing a pre-existing anthraquinone core is to construct the desired substituted anthraquinone from smaller, appropriately functionalized precursor molecules. This "convergent" approach often allows for greater control over the final structure.

Friedel-Crafts Acylation and Subsequent Cyclization

The Friedel-Crafts acylation is a cornerstone of anthraquinone synthesis. youtube.com This reaction typically involves the acylation of an aromatic substrate with phthalic anhydride (B1165640) or a substituted derivative in the presence of a Lewis acid catalyst, such as aluminum trichloride, followed by an intramolecular cyclization of the resulting benzoylbenzoic acid derivative using a strong acid like sulfuric acid. royalsocietypublishing.orgmanchester.ac.ukresearchgate.net A one-pot relay process has been developed that combines a palladium-catalyzed intermolecular direct acylation with an intramolecular Friedel-Crafts acylation to synthesize functionalized anthraquinones. thieme-connect.comthieme.de This method utilizes aldehydes as non-toxic acylation agents, avoiding the use of carbon monoxide gas. thieme-connect.comthieme.de

Examples of Friedel-Crafts Acylation for Anthraquinone Synthesis
Aromatic SubstrateAcylating AgentCatalyst/ConditionsIntermediateCyclization ConditionsFinal ProductReference
Isopropyl-substituted benzenesPhthalic anhydrideAluminium trichlorideBenzoylbenzoic acid derivativesStrong sulfuric acidIsopropyl-substituted anthraquinones royalsocietypublishing.orgmanchester.ac.uk
Benzene (B151609)Phthalic anhydrideAluminium chlorideo-Benzoylbenzoic acidConcentrated sulfuric acidAnthraquinone youtube.com

Diels-Alder Reactions in Anthraquinone Framework Construction

The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides a versatile and highly regioselective method for constructing the hydroanthraquinone framework, which can then be oxidized to the corresponding anthraquinone. royalsocietypublishing.orgrsc.orgresearchgate.net This reaction typically involves a substituted naphthoquinone as the dienophile and a suitable diene. The regiochemistry of the cycloaddition can often be controlled by the substituents on both the diene and the dienophile. royalsocietypublishing.org For example, the reaction of 1,4-anthraquinone (B1204791) with various dienes leads to the formation of Diels-Alder adducts that can be further transformed into anthracyclinone analogues. rsc.org Similarly, aza-anthraquinone derivatives can be synthesized with high regioselectivity through the cycloaddition of quinoline- and isoquinoline-5,8-diones with dienes.

Diels-Alder Reactions for Anthraquinone Framework Synthesis
DienophileDieneConditionsProductReference
2-Substituted 1,4-naphthoquinonesVarious dienesMild conditionsHighly functionalized hydroanthraquinones royalsocietypublishing.org
1,4-AnthraquinoneButa-1,3-diene, 2-methylbuta-1,3-diene-Tetracyclic adducts rsc.org
p-BenzoquinoneAnthracene-9,10-Tetrahydro-9,10[1',2']benzenoanthracene-1',4'(2'H,3'H)-dione iucr.org

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, offer an efficient and atom-economical route to complex molecules. frontiersin.orgnih.govnih.gov While specific MCRs leading directly to 1-(p-chlorophenyl)anthraquinone are not extensively detailed in the provided context, the principles of MCRs are highly applicable to the synthesis of complex anthraquinone derivatives. For instance, an iridium-catalyzed [2+2+2] cycloaddition of a 1,2-bis(propiolyl)benzene derivative with alkynes has been developed for the synthesis of various anthraquinones. mdpi.com This approach highlights the potential of MCRs to rapidly assemble the core structure, which could then be functionalized or built from precursors already bearing the desired substituents.

Metal-Catalyzed Coupling Reactions in Anthraquinone Synthesis

Cross-coupling reactions catalyzed by transition metals are among the most powerful tools for forming new carbon-carbon bonds in modern organic synthesis. colab.ws The Suzuki-Miyaura reaction, in particular, has become a preferred method for constructing biaryl systems due to its mild conditions, tolerance of various functional groups, and the environmental compatibility of its boronic acid reagents. uwindsor.cadntb.gov.ua

The Suzuki-Miyaura coupling is an effective method for the direct arylation of the anthraquinone core to produce 1-(p-chlorophenyl)anthraquinone. The reaction typically involves the palladium-catalyzed coupling of a halogenated anthraquinone, such as 1-bromoanthraquinone (B1265448) or 1-iodoanthraquinone, with (4-chlorophenyl)boronic acid. researchgate.netmdpi.com This process facilitates the formation of a C-C bond between the anthraquinone nucleus and the p-chlorophenyl ring. uwindsor.ca

The general mechanism proceeds via an oxidative addition of the palladium catalyst to the haloanthraquinone, followed by transmetalation with the boronic acid derivative in the presence of a base, and concludes with reductive elimination to yield the final product and regenerate the catalyst. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and minimizing side reactions. researchgate.netbeilstein-journals.org

Table 1: Key Components for Suzuki-Miyaura Synthesis of 1-(p-chlorophenyl)anthraquinone

ComponentExampleFunction
Anthraquinone Substrate1-Bromoanthraquinone or 1-IodoanthraquinoneAryl halide electrophile
Boron Reagent(4-chlorophenyl)boronic acidSource of the p-chlorophenyl group
Palladium CatalystPd(PPh₃)₄, Pd₂(dba)₃Catalyzes the C-C bond formation
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation
SolventToluene, 1,4-Dioxane, DMEReaction medium

Advanced Synthetic Protocols

To improve the efficiency and environmental footprint of chemical syntheses, advanced protocols such as microwave-assisted reactions are increasingly employed. These methods often lead to dramatically reduced reaction times, higher product yields, and increased purity compared to conventional heating methods. rasayanjournal.co.inarkat-usa.org

Microwave-assisted synthesis offers a significant acceleration for many organic reactions, including the preparation of anthraquinone derivatives. rasayanjournal.co.in The synthesis of 1-(p-chlorophenyl)anthraquinone can be expedited using microwave irradiation, particularly for reactions like the Friedel-Crafts acylation of chlorobenzene (B131634) with phthalic anhydride or for metal-catalyzed coupling reactions. researchgate.netresearchgate.net Microwave energy is absorbed selectively by polar molecules, leading to rapid and uniform heating that can enhance reaction rates and selectivity. rasayanjournal.co.in This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. arkat-usa.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction TimeHours to daysMinutes arkat-usa.org
Energy ConsumptionHighLow
Product YieldModerate to GoodGood to Excellent arkat-usa.orgnih.gov
Solvent RequirementOften requires high-boiling solvents rasayanjournal.co.inCan often be performed solvent-free rasayanjournal.co.innih.gov
Work-upStandardOften simpler arkat-usa.org

Synthesis of Complex Anthraquinone Derivatives Incorporating the 1-(p-chlorophenyl)- Moiety

The 1-(p-chlorophenyl)anthraquinone scaffold is a versatile building block for constructing larger, more complex molecules with specific functions, such as dyes or potential therapeutics. This involves further derivatization to introduce conjugated systems or various functional groups.

Azo Compounds: Azo-anthraquinone dyes are known for their high light fastness. mdpi.com The synthesis of an azo derivative from 1-(p-chlorophenyl)anthraquinone first requires the introduction of an amino group onto the anthraquinone core (see section 2.5.2). This amino-functionalized intermediate can then undergo diazotization using reagents like sodium nitrite (B80452) in an acidic medium at low temperatures (0–5 °C). core.ac.uknih.gov The resulting diazonium salt is then reacted with a suitable coupling partner, such as a phenol (B47542) or an aromatic amine, to form the final azo compound, which features an extended R-N=N-R' conjugated system. researchgate.net

Nucleosides: The synthesis of nucleoside analogues from an anthraquinone core is a multistep process designed to create molecules with potential biological activity. organicreactions.orgresearchgate.net The general strategy involves coupling the anthraquinone moiety, which must be functionalized to act as a nucleophilic base, with an electrophilic sugar derivative. wikipedia.org In the widely used silyl-Hilbert-Johnson (Vorbrüggen) reaction, the nitrogen-containing anthraquinone derivative is first silylated to enhance its solubility and nucleophilicity. This silylated base is then coupled with an acyl-protected sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst to form the N-glycosidic bond. wikipedia.orgnih.gov

Table 3: General Synthetic Stages for Nucleoside Analogue Preparation

StageDescriptionKey Reagents
1. FunctionalizationIntroduce a nucleophilic nitrogen atom onto the 1-(p-chlorophenyl)anthraquinone core.Ammonia, Amines (see Table 4)
2. SilylationSilylate the nitrogenous base to increase reactivity.Hexamethyldisilazane (HMDS), Trimethylsilyl chloride (TMSCl) wikipedia.org
3. Glycosylation (Coupling)Couple the silylated base with a protected sugar in the presence of a Lewis acid. wikipedia.orgProtected Ribose, TMSOTf (Lewis Acid)
4. DeprotectionRemove protecting groups from the sugar moiety to yield the final nucleoside.Sodium methoxide (B1231860) in methanol

Introducing functional groups at specific positions on the 1-(p-chlorophenyl)anthraquinone skeleton is essential for tuning its chemical properties. Amino groups are particularly important as they serve as key precursors for dyes and biologically active compounds. nih.govnih.gov Regioselectivity can be achieved through several methods. A common approach is the nucleophilic substitution of a halogen atom. For instance, the 1-(p-chlorophenyl)anthraquinone can be brominated at a specific position, and this bromine can then be substituted by an amino group via reactions like the Ullmann condensation with an amine in the presence of a copper catalyst. nih.gov Another method is direct amination, where a suitable precursor is treated with an aminating agent under specific conditions. nih.gov

Table 4: Strategies for Regioselective Amino-Substitution of 1-(p-chlorophenyl)anthraquinone

StrategyDescriptionTypical Reagents
Halogenation then SubstitutionTwo-step process involving bromination or chlorination followed by nucleophilic substitution with an amine.Br₂, Amine, Copper(II) sulfate (B86663) (catalyst) nih.gov
Reductive AminationOne-pot reaction of a suitable anthraquinone precursor with an amine in the presence of a reducing agent. nih.gov3-Picolylamine, reducing conditions nih.gov
Buchwald-Hartwig AminationPalladium-catalyzed cross-coupling of a halo-anthraquinone with an amine.Amine, Palladium catalyst, Ligand (e.g., BINAP)

Advanced Spectroscopic and Structural Elucidation Techniques for Anthraquinone, 1 P Chlorophenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of Anthraquinone (B42736), 1-(p-chlorophenyl)- would provide a wealth of information about the disposition of its eleven hydrogen atoms. The spectrum is expected to show distinct signals for the protons on the anthraquinone core and the p-chlorophenyl substituent.

The protons of the unsubstituted benzene (B151609) ring of the anthraquinone moiety (positions H-5, H-6, H-7, and H-8) would likely appear as a complex multiplet in the downfield region, typically between δ 7.8 and 8.4 ppm, which is characteristic of aromatic protons in polycyclic systems. chemicalbook.comnist.gov The protons on the substituted ring of the anthraquinone core (H-2, H-3, and H-4) would exhibit distinct splitting patterns due to their coupling with each other.

The p-chlorophenyl group would give rise to a characteristic AA'BB' system, appearing as two doublets in the aromatic region, typically between δ 7.4 and 7.6 ppm. The integration of these signals would confirm the number of protons in each distinct chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for Anthraquinone, 1-(p-chlorophenyl)- This table presents predicted values based on known data for similar structures.

Proton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
H-2, H-4~7.3 - 7.8m
H-3~7.7 - 8.2t
H-5, H-8~8.2 - 8.4m
H-6, H-7~7.8 - 8.0m
H-2', H-6'~7.5 - 7.6d
H-3', H-5'~7.4 - 7.5d

d: doublet, t: triplet, m: multiplet

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For Anthraquinone, 1-(p-chlorophenyl)-, a total of 20 distinct carbon signals would be expected, barring any accidental equivalence.

The two carbonyl carbons (C-9 and C-10) of the anthraquinone core are the most deshielded and would appear at the downfield end of the spectrum, typically in the range of δ 180-195 ppm. nih.gov The chemical shifts of the aromatic carbons would be spread over a range from approximately δ 120 to 145 ppm. The carbon atom attached to the chlorine (C-4') would be significantly influenced by the electronegativity of the halogen. The quaternary carbons, those not bonded to any hydrogen, would generally show weaker signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for Anthraquinone, 1-(p-chlorophenyl)- This table presents predicted values based on known data for similar structures.

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-9, C-10 (C=O)~182 - 185
Aromatic C-H~126 - 135
Aromatic Quaternary C~132 - 145
C-4' (C-Cl)~135 - 139

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity within each ring system. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the direct assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. For example, it would show a correlation from the protons on the p-chlorophenyl ring to the carbon atom of the anthraquinone core to which the phenyl ring is attached (C-1), confirming the point of substitution. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present.

For Anthraquinone, 1-(p-chlorophenyl)-, the most prominent features in the IR spectrum would be:

Carbonyl (C=O) Stretching: The two carbonyl groups of the anthraquinone moiety would give rise to a strong absorption band, typically in the region of 1670-1680 cm⁻¹. The exact position can be influenced by conjugation and substitution. researchgate.net

Aromatic C=C Stretching: Multiple bands of medium to weak intensity would be observed in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic rings.

Aromatic C-H Stretching: These absorptions appear above 3000 cm⁻¹, typically in the range of 3050-3100 cm⁻¹.

C-Cl Stretching: A strong absorption corresponding to the carbon-chlorine bond stretch is expected in the fingerprint region, usually between 700 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for Anthraquinone, 1-(p-chlorophenyl)- This table presents expected absorption ranges based on known data for similar functional groups.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C=OStretching1670 - 1680
Aromatic C=CStretching1450 - 1600
Aromatic C-HStretching3050 - 3100
C-ClStretching700 - 800

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum is characteristic of the conjugated system of the molecule.

Investigation of Electronic Transitions and Absorption Bands

The UV-Vis spectrum of an anthraquinone derivative is characterized by several absorption bands corresponding to different electronic transitions. rsc.org For Anthraquinone, 1-(p-chlorophenyl)-, the spectrum would be expected to show:

π → π* Transitions: These are high-energy transitions that occur in conjugated systems. Several strong absorption bands are expected in the UV region, typically below 350 nm. The extended conjugation provided by the p-chlorophenyl substituent would likely cause a bathochromic (red) shift of these bands compared to unsubstituted anthraquinone. nih.gov

n → π* Transitions: These are lower-energy transitions involving the non-bonding electrons of the carbonyl oxygen atoms. They result in a weaker absorption band at longer wavelengths, often in the visible region (around 400 nm), which is responsible for the characteristic yellow color of many anthraquinone derivatives. rsc.org

The solvent used for the measurement can influence the position of these absorption maxima.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for Anthraquinone, 1-(p-chlorophenyl)- This table presents expected absorption ranges based on known data for similar chromophores.

Transition TypeExpected Wavelength Range (nm)Relative Intensity
π → π220 - 350Strong
n → π~400Weak

Characterization of Fluorescence and Emission Properties

The fluorescence of a compound describes its ability to absorb light at one wavelength and emit it at a longer wavelength. liberty.edu For anthraquinone derivatives, these properties are of significant interest. While many anthraquinone-based dyes are known for their fluorescence, their efficiency can vary. liberty.edunih.gov Some exhibit large Stokes shifts (the difference between the absorption and emission maxima), which is a desirable trait for fluorescent probes to maximize sensitivity. liberty.edunih.gov

Research on related anthraquinone compounds, such as α-aminophosphonates derived from anthraquinone, demonstrates notable solvatochromic behavior, where the fluorescence emission color changes with the polarity of the solvent, ranging from green in less polar solvents to red in more polar ones like ethanol. nih.gov This phenomenon is often attributed to an internal charge transfer mechanism during electronic excitation. nih.gov However, studies also indicate that some anthraquinone derivatives may have a diminished fluorescence intensity and low quantum yield, which is the efficiency of converting absorbed photons into emitted photons. liberty.edunih.gov For instance, certain anthraquinone α-aminophosphonates show broad absorbance bands around 465–488 nm and fluorescence in the range of 584 nm to 628 nm. nih.gov

The specific fluorescence and emission characteristics of Anthraquinone, 1-(p-chlorophenyl)- would depend on factors like solvent environment and concentration, but it belongs to a class of compounds known for these photophysical properties. mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization. d-nb.info For Anthraquinone, 1-(p-chlorophenyl)-, which has the molecular formula C₂₀H₁₁ClO₂, the calculated molecular weight is approximately 318.8 g/mol . nih.gov Mass spectrometry confirms this molecular weight by identifying the molecular ion peak.

The fragmentation pattern provides a fingerprint of the molecule. When the molecule is ionized, it breaks apart into smaller, characteristic fragments. Analyzing the masses of these fragments helps to piece together the original structure. For example, in related anthraquinone structures, common fragmentation involves the loss of carbonyl (CO) groups. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating and identifying volatile and semi-volatile organic compounds. nih.gov In this method, the sample is first vaporized and passed through a long column (the gas chromatograph), which separates the components of the mixture. thermofisher.com As each component exits the column, it enters the mass spectrometer, where it is ionized—typically by electron ionization (EI)—causing it to fragment. mdpi.com

GC-MS analysis of anthraquinone derivatives is a well-established method. nih.gov While a specific GC-MS analysis for 1-(p-chlorophenyl)anthraquinone is not detailed in the provided results, analysis of a structurally similar compound, 1-chloroanthraquinone (B52148), shows characteristic peaks at m/z values of 242 (molecular ion), 214, 186, 151, and 150, corresponding to the loss of CO and HCl moieties. nih.gov Based on the structure of 1-(p-chlorophenyl)anthraquinone, a similar fragmentation pattern would be expected, starting from its molecular ion.

The table below outlines potential fragments and their corresponding m/z values that could be observed in a GC-MS analysis of Anthraquinone, 1-(p-chlorophenyl)-.

Fragment Description Formula Approximate m/z
Molecular Ion[C₂₀H₁₁ClO₂]⁺318/320
Loss of Chlorine[C₂₀H₁₁O₂]⁺283
Loss of CO[C₁₉H₁₁ClO]⁺290/292
Loss of p-chlorophenyl group[C₁₄H₇O₂]⁺207
p-chlorophenyl cation[C₆H₄Cl]⁺111/113

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate 3:1 ratio, which is a key identifier.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing less volatile and thermally fragile molecules. mdpi.com Unlike GC-MS, which often causes extensive fragmentation, ESI typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. mdpi.comrsc.orggre.ac.uk This provides a clear determination of the molecular weight. mdpi.com

For Anthraquinone, 1-(p-chlorophenyl)-, an ESI-MS analysis in positive ion mode would be expected to show a prominent peak at m/z 319, corresponding to the [M+H]⁺ ion. By coupling ESI with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to gain structural information. researchgate.net In an MS (B15284909)/MS experiment, the [M+H]⁺ ion is selected and collided with a neutral gas, causing it to break apart into product ions that are then analyzed. nih.gov This technique allows for detailed structural elucidation by revealing the connectivity of the atoms within the molecule. researchgate.netnih.gov

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

While the specific crystal structure for Anthraquinone, 1-(p-chlorophenyl)- is not available in the search results, data from closely related compounds provide insight into the expected structural features. For example, the crystal structure of 1-(9-anthryloxy)anthraquinone has been determined, revealing how the bulky substituent influences the packing of the molecules in the crystal lattice. rsc.org Such studies often highlight the role of intermolecular interactions, such as π–π stacking, in stabilizing the crystal structure. rsc.org

The table below presents crystallographic data for a related anthraquinone derivative to illustrate the type of information obtained from an X-ray diffraction study.

Parameter Value (for 1-(9-anthryloxy)anthraquinone) Reference
Crystal SystemMonoclinic rsc.org
Space GroupP2₁/c rsc.org
a (Å)16.882 rsc.org
b (Å)8.970 rsc.org
c (Å)16.405 rsc.org
β (°)91.53 rsc.org
Volume (ų)2484.5 rsc.org
Z (molecules/unit cell)4 rsc.org

This data is illustrative for a related compound and not for Anthraquinone, 1-(p-chlorophenyl)- itself.

Theoretical and Computational Chemistry Studies of Anthraquinone, 1 P Chlorophenyl

Quantum Mechanical Approaches to Electronic Structure and Properties

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Calculations and Spectral Simulation

There is no available research applying TD-DFT to simulate the electronic absorption spectra or calculate the excited state properties of Anthraquinone (B42736), 1-(p-chlorophenyl)-. For other anthraquinones, TD-DFT is used to predict UV-Vis absorption maxima (λmax) and understand the nature of electronic transitions. researchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Distributions)

A specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for Anthraquinone, 1-(p-chlorophenyl)- has not been reported. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netschrodinger.com For related anthraquinone structures, the HOMO and LUMO distributions are analyzed to understand charge transfer characteristics. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

MEP maps for Anthraquinone, 1-(p-chlorophenyl)- are not available in the literature. MEP analysis is a valuable tool for predicting the sites for electrophilic and nucleophilic attack by visualizing the charge distribution on the molecular surface. mdpi.commaterialsciencejournal.org

Vibrational Frequency Calculations and Spectroscopic Correlation

No computational studies on the vibrational frequencies (IR, Raman) of Anthraquinone, 1-(p-chlorophenyl)- were found. Theoretical vibrational analysis, typically performed using DFT, helps in the assignment of experimental spectral bands to specific molecular vibrations. arxiv.orgnih.gov

Computational Investigation of Photophysical Pathways

Detailed computational investigations into the photophysical pathways, such as intersystem crossing and fluorescence/phosphorescence mechanisms, for Anthraquinone, 1-(p-chlorophenyl)- are currently unpublished. Such studies are crucial for understanding the light-emitting properties and potential applications in areas like organic light-emitting diodes (OLEDs). mdpi.comrsc.org

Intersystem Crossing (ISC) Efficiency Modeling

Intersystem crossing (ISC) is a critical photophysical process where a molecule in an excited singlet state transitions to a triplet state. The efficiency of this process is paramount for applications such as photodynamic therapy and photocatalysis. Theoretical modeling provides valuable insights into the factors governing ISC efficiency.

Computational studies on related organic molecules have shown that the rate of ISC can be significantly influenced by several factors, including the presence of heavy atoms, molecular geometry, and the energy gap between the singlet and triplet states (ΔE_ST). uni-regensburg.dersc.org For instance, the introduction of a bromine atom in N-annulated perylene (B46583) bisimides was found to dramatically increase the ISC rate (k_ISC) from 1.97 × 10¹⁰ s⁻¹ and enhance the triplet quantum yield (Φ_T) to 95.2 ± 4.6%. rsc.org This "heavy-atom effect" enhances spin-orbit coupling (SOC), which is a key determinant of ISC efficiency. uni-regensburg.de

Twisted molecular structures can also promote ISC by reducing the molecular symmetry and altering the character of the excited states. nih.gov Theoretical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are often employed to calculate ΔE_ST and SOC values, which are then used to predict ISC rates. rsc.org For reliable predictions, it is often necessary to consider transitions to higher-lying triplet states (T_n), as the direct S₁ → T₁ pathway may not always be the most efficient. uni-regensburg.de

Triplet Excited State Characterization and Lifetimes

The triplet excited state is a key intermediate in many photochemical processes. Its characterization, including its energy, structure, and lifetime, is crucial for understanding the photoreactivity of a molecule.

In a study on a compact anthraquinone-phenothiazine dyad (AQ-PTZ), a long-lived triplet charge-separated state (³CS) was observed with a lifetime of 0.56 µs. nih.gov The energy of the locally excited triplet state of the anthraquinone moiety (³AQ) was determined to be 2.7 eV. nih.gov Time-resolved electron paramagnetic resonance (TREPR) spectroscopy is a powerful technique to confirm the multiplicity of the triplet state and to determine its zero-field splitting (ZFS) parameters, which provide information about the distribution of the unpaired electrons. nih.gov

For pyridine, the triplet excited state was observed to have an absorption maximum at 310 nm and a lifetime of 72 ns in the liquid phase. researchgate.net The lifetime of the triplet state is highly dependent on its environment and the presence of quenchers, such as molecular oxygen. researchgate.net

Computational methods can be used to optimize the geometry of the triplet state and to calculate its properties. rsc.org These calculations can reveal how structural relaxation in the excited state influences its energy and reactivity. rsc.org For Anthraquinone, 1-(p-chlorophenyl)-, the triplet state is expected to have significant ππ* character localized on the anthraquinone core. The lifetime of this state would be influenced by factors such as the solvent and the presence of the p-chlorophenyl group, which could affect the rate of non-radiative decay pathways.

Singlet Oxygen Quantum Yield Predictions

Singlet oxygen (¹O₂) is a highly reactive species that plays a central role in photodynamic therapy and photooxidation reactions. The efficiency of singlet oxygen generation by a photosensitizer is quantified by the singlet oxygen quantum yield (Φ_Δ), which is the fraction of excited photosensitizer molecules that lead to the formation of ¹O₂. kuleuven.be

The prediction of Φ_Δ is closely tied to the efficiency of intersystem crossing (ISC), as the triplet excited state of the photosensitizer is the precursor to singlet oxygen formation. nsf.gov A high triplet quantum yield (Φ_T) is generally a prerequisite for a high Φ_Δ. nsf.gov The relationship is given by Φ_Δ = Φ_T * S_Δ, where S_Δ is the fraction of triplet states quenched by ground-state oxygen that results in the formation of singlet oxygen. researchgate.net

Quantitative Structure-Property Relationship (QSPR) and machine learning models have been developed to predict Φ_Δ for various classes of photosensitizers, such as BODIPY dyes. rsc.org These models use a range of molecular descriptors, including quantum chemical and topological parameters, to establish a correlation between the molecular structure and the singlet oxygen generating capability. rsc.org

While direct predictions for Anthraquinone, 1-(p-chlorophenyl)- are not available, it is known that anthraquinone derivatives can act as photosensitizers for singlet oxygen generation. The presence of the chlorine atom is expected to enhance the ISC rate and, consequently, the potential for singlet oxygen production. The actual Φ_Δ would also depend on the solvent and the concentration of the photosensitizer, as aggregation can affect the photophysical properties. mdpi.com

Phosphorescence Energy Calculations

Phosphorescence is the emission of light from a triplet excited state returning to the singlet ground state. The energy of this emission provides direct information about the energy of the lowest triplet state (T₁).

Computational methods are widely used to predict phosphorescence energies. mdpi.com Unrestricted Density Functional Theory (UDFT) has been shown to be more suitable than Time-Dependent DFT (TD-DFT) for calculating the phosphorescence energy of anthraquinone compounds, with the M06-2X functional providing results in close agreement with high-level coupled-cluster methods. mdpi.com The accuracy of these calculations is sensitive to the choice of the functional and the basis set, with the inclusion of diffuse functions being important. mdpi.com

For an anthraquinone derivative, AqC6, aggregation-induced phosphorescence was observed, with a phosphorescence lifetime of 174 ms (B15284909) and a quantum yield of 5% in a PMMA matrix. rsc.org This demonstrates that the environment can significantly influence the phosphorescent properties.

Theoretical calculations for Anthraquinone, 1-(p-chlorophenyl)- would involve optimizing the geometry of the T₁ state and then calculating the energy difference between the T₁ state and the singlet ground state (S₀) at the T₁ geometry. The choice of computational method, particularly the functional and basis set, would be crucial for obtaining accurate results. mdpi.com Based on studies of similar compounds, the phosphorescence is expected to originate from a ππ* triplet state localized on the anthraquinone core.

Theoretical Studies on Redox Potentials and Electrochemical Behavior

The redox properties of anthraquinone derivatives are of significant interest for applications in energy storage, such as redox flow batteries. jcesr.orgnih.gov Theoretical calculations, particularly using Density Functional Theory (DFT), have proven to be a powerful tool for predicting the redox potentials of these compounds. nih.govnih.gov

Computational studies have shown that the redox potentials of anthraquinone derivatives can be systematically tuned by introducing electron-donating or electron-withdrawing substituents. jcesr.orgnih.gov For instance, the complete methylation of anthraquinone can improve its reduction window by approximately 0.4 V. nih.gov A linear relationship has been established between the computed Lowest Unoccupied Molecular Orbital (LUMO) energy and the reduction potential, which can be used as a descriptor for screening large libraries of derivatives. jcesr.orgnih.gov

For Anthraquinone, 1-(p-chlorophenyl)-, the electron-withdrawing nature of the chlorine atom is expected to have a notable effect on its redox potential compared to unsubstituted anthraquinone. DFT calculations could be employed to predict the first and second reduction potentials, providing insights into its suitability for electrochemical applications. These calculations typically involve computing the free energy change for the one- and two-electron reduction processes in a given solvent, often modeled using a continuum solvation model. rsc.org

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and internal interactions of a molecule are fundamental to its chemical and physical properties. Conformational analysis aims to identify the stable geometries (conformers) of a molecule and to understand the energetic relationships between them.

For substituted aromatic compounds, intramolecular interactions such as hydrogen bonds and steric hindrance play a crucial role in determining the preferred conformation. nih.gov In a study of substituted phenylboranes, the interplay between intramolecular hydrogen bonding and other electronic interactions was investigated to understand their influence on the conformational equilibrium. nih.gov

In the case of Anthraquinone, 1-(p-chlorophenyl)-, a key conformational variable is the dihedral angle between the plane of the anthraquinone core and the plane of the p-chlorophenyl ring. The rotation around the single bond connecting these two moieties will be governed by a balance of steric interactions between the ortho-hydrogens and potential stabilizing π-π stacking interactions. Computational methods, such as DFT, can be used to calculate the potential energy surface for this rotation, thereby identifying the minimum energy conformation and the rotational energy barrier. These calculations can also provide information about the nature and strength of any non-covalent interactions within the molecule. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling at the Molecular Level

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. researchgate.netmdpi.com These models are built by establishing a mathematical relationship between a set of molecular descriptors and the property of interest. researchgate.net

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. researchgate.net Once a statistically robust QSAR/QSPR model is developed and validated, it can be used for the virtual screening of new compounds, helping to prioritize synthetic efforts and reduce the need for extensive experimental testing. researchgate.net

For a compound like Anthraquinone, 1-(p-chlorophenyl)-, QSAR/QSPR models could be developed to predict a variety of properties. For example, a QSPR model could be built to predict its redox potential based on a set of calculated molecular descriptors for a series of related anthraquinone derivatives. nih.gov Similarly, a QSAR model could be developed to predict its potential biological activity, such as its cytotoxicity or its efficacy as a photosensitizer. The development of such models requires a dataset of compounds with known activities or properties and a diverse set of calculated molecular descriptors. rsc.org

Mechanistic Investigations of Chemical Reactivity and Transformations Involving Anthraquinone, 1 P Chlorophenyl

Oxidation and Reduction Pathways of the Anthraquinone (B42736) Core

The reactivity of anthraquinone and its derivatives is dominated by the redox chemistry of the central quinone structure. These compounds can undergo both oxidation and reduction, but it is their reductive pathways that are most extensively studied and utilized. The addition of substituents to the anthraquinone core, such as the 1-(p-chlorophenyl) group, can significantly influence the electronic properties and, consequently, the redox potentials of the molecule.

The electrochemical reduction of the anthraquinone core typically proceeds in two distinct, reversible one-electron steps in aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF). nih.govnih.gov The first reduction step forms a stable radical anion (semiquinone), and the second step generates a dianion. nih.gov This process can be observed using techniques like cyclic voltammetry (CV), which shows two separate reduction peaks. nih.govrsc.org

The potential at which these reductions occur is highly sensitive to the nature and position of substituents on the aromatic rings. nih.govacs.org Electron-donating groups, such as amino (-NH2) or hydroxyl (-OH) groups, increase the electron density of the anthraquinone system, making reduction more difficult and shifting the reduction potentials to more negative values. nih.govrsc.org Conversely, electron-withdrawing groups would be expected to make the reduction potentials less negative. gsu.edu While specific electrochemical data for Anthraquinone, 1-(p-chlorophenyl)- were not found in the reviewed literature, the p-chlorophenyl group is generally considered to be electron-withdrawing, which should facilitate the reduction compared to the unsubstituted anthraquinone.

The presence of proton donors, such as alcohols or acids, can significantly alter the reduction mechanism. nih.gov Hydrogen bonding to the carbonyl groups or protonation of the reduced species can occur, often leading to a single, two-electron reduction wave at a more positive potential. nih.govresearchgate.net In aqueous media, the reduction process becomes pH-dependent, involving a series of proton and electron transfer steps. researchgate.netacs.org

Table 1: Half-Wave Potentials (E₁/₂) for the First Reduction of Selected Anthraquinone Derivatives in DMF (This table illustrates the effect of different substituents on the ease of reduction of the anthraquinone core. Data is compiled from related studies on various derivatives.)

Compound Substituent(s) E₁/₂ (V vs. reference electrode) Source Citation
Anthraquinone (AQ) None -0.684 nih.govrsc.org
1-Amino-AQ 1-NH₂ -0.849 nih.gov
2-Amino-AQ 2-NH₂ -0.803 nih.gov
1-Hydroxy-AQ 1-OH -0.643 nih.gov
2-Hydroxy-AQ 2-OH -0.684 nih.gov

Photoreduction Processes and Their Regulation

Anthraquinone derivatives are photoactive and can undergo photoreduction upon exposure to light, typically in the near-UV range. researchgate.netnih.gov The process begins with the photoexcitation of the anthraquinone molecule from its ground state to an excited singlet state, which then rapidly converts to a more stable triplet state through intersystem crossing. researchgate.netnih.gov

The excited triplet state is a powerful oxidant and can abstract a hydrogen atom from a suitable donor molecule (like an alcohol or an amine) to form a semiquinone radical (AQH•). researchgate.netrsc.org Alternatively, it can undergo a single electron transfer (SET) from a donor to form the anthraquinone radical anion (AQ•⁻). nih.govconicet.gov.ar The semiquinone radical is a key intermediate that can undergo further reactions. researchgate.net In the absence of other reagents, these radicals may decay, but in the presence of oxygen, they can react to form superoxide (B77818) radicals (O₂•⁻) while regenerating the original anthraquinone, a cycle that can lead to the production of hydrogen peroxide. researchgate.net

The efficiency and pathway of photoreduction can be regulated by several factors:

Hydrogen/Electron Donors: The presence and concentration of donor molecules like alcohols, amines, or N-alkyl amides are crucial for the reaction to proceed. researchgate.netrsc.org

pH: In aqueous solutions, the pH can influence the protonation state of the intermediates, affecting the reaction pathways. researchgate.net

Table 2: Key Steps in the General Photoreduction of Anthraquinones

Step Process Description
1. Excitation AQ + hν → ¹AQ* Absorption of a photon promotes the anthraquinone (AQ) to an excited singlet state.
2. Intersystem Crossing ¹AQ* → ³AQ* The excited singlet state rapidly converts to a more stable excited triplet state.
3. Hydrogen Abstraction ³AQ* + R-H → AQH• + R• The triplet state abstracts a hydrogen atom from a donor molecule (R-H), forming a semiquinone radical.
or Electron Transfer ³AQ* + D → AQ•⁻ + D•⁺ The triplet state accepts an electron from a donor (D), forming the radical anion.
4. Regeneration/Further Reaction 2AQH• → AQ + AQH₂ The semiquinone radical can disproportionate to regenerate anthraquinone and form anthrahydroquinone (AQH₂).

Catalytic Roles of Anthraquinone Derivatives in Organic Reactions

Beyond their use as dyes and in pulping, anthraquinone derivatives have been explored as catalysts in organic synthesis, particularly in photoredox catalysis. conicet.gov.arresearchgate.net The ability of the anthraquinone core to be easily reduced and subsequently re-oxidized allows it to act as an effective electron transfer mediator.

While anthraquinones are more commonly known as photoredox catalysts, their derivatives can also serve as substrates in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. uni-rostock.deresearchgate.net This reaction creates a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org A compound like Anthraquinone, 1-(p-chlorophenyl)- possesses an aryl-chloride bond, which can potentially participate in such a reaction, although aryl chlorides are generally less reactive than the corresponding bromides or iodides. conicet.gov.ar

The catalytic cycle of the Suzuki reaction involves three primary steps: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., the C-Cl bond on the phenyl ring of the substrate) to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organic group from the organoboron reagent (which is activated by a base) is transferred to the palladium center, displacing the halide. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org

The functionalization of the anthraquinone core using Suzuki-type reactions provides a powerful method for synthesizing more complex derivatives with tailored electronic or biological properties. researchgate.net

Interactions with Biological and Environmental Matrices

Anthraquinone derivatives are known to interact with various biological and environmental components, a property that is central to their industrial applications and environmental fate.

The most significant application involving the reaction of anthraquinone with environmental matrices is its use as a catalyst in the alkaline pulping of wood to produce paper. wikipedia.org In this process, anthraquinone (AQ) acts as a redox catalyst that accelerates the degradation of lignin (B12514952) while protecting carbohydrates like cellulose (B213188) from unwanted degradation. wikipedia.orgresearchgate.net

The mechanism involves a redox cycle:

Reaction with Carbohydrates: Anthraquinone oxidizes the reducing aldehyde end-groups of cellulose and hemicellulose to stable carboxylic acid groups. This "peeling" reaction is a major cause of carbohydrate degradation and yield loss, and its prevention is a key benefit of using AQ. In this step, AQ is reduced to anthrahydroquinone (AHQ). wikipedia.orgresearchgate.net

Reaction with Lignin: The generated anthrahydroquinone (AHQ) is a potent reducing agent that reacts with quinone methide intermediates present in lignin. researchgate.netacs.org This reaction cleaves key ether linkages within the lignin polymer, breaking it down into smaller, more soluble fragments that can be washed away from the cellulose pulp. wikipedia.org

Regeneration of Anthraquinone: Upon reacting with lignin, AHQ is oxidized back to its original anthraquinone form, allowing it to participate in the catalytic cycle again. wikipedia.orgresearchgate.net

This catalytic cycle leads to a more efficient removal of lignin and an increased yield of high-quality cellulose pulp. wikipedia.org

Environmental Degradation Pathways and Biochemical Transformations of Anthraquinone, 1-(p-chlorophenyl)-

The environmental fate of synthetic compounds like Anthraquinone, 1-(p-chlorophenyl)- is a critical area of study, as its persistence, transformation, and degradation products can have significant ecological impacts. While specific research on the environmental and biochemical transformations of Anthraquinone, 1-(p-chlorophenyl)- is limited, the degradation pathways can be inferred from studies on analogous chlorinated and phenyl-substituted anthraquinones.

Enzymatic Degradation Mechanisms

The enzymatic degradation of anthraquinone derivatives is a complex process, often initiated by microbial enzymes. While there is no specific data on the enzymatic breakdown of Anthraquinone, 1-(p-chlorophenyl)-, studies on other chlorinated anthraquinones suggest a general resistance to rapid biodegradation. For instance, 1-chloroanthraquinone (B52148) has been shown to be resistant to biodegradation by activated sludge, with a theoretical biological oxygen demand (BOD) of only 2.8% over a two-week period nih.gov. This suggests that the chloro- and phenyl-substituents on the anthraquinone core may hinder enzymatic attack.

Bacterial degradation of anthraquinone dyes, which share the same core structure, typically involves a reduction reaction catalyzed by reductases nih.gov. This initial step breaks down the chromophore, leading to decolorization. Following this, the complex polycyclic aromatic structure is further broken down into simpler aromatic compounds like naphthalene (B1677914) or anthracene, which can then be mineralized to carbon dioxide and water under aerobic conditions nih.gov. It is plausible that the degradation of Anthraquinone, 1-(p-chlorophenyl)- would follow a similar reductive cleavage, although the presence of the chlorophenyl group could lead to the formation of chlorinated intermediates.

Fungal systems, particularly white-rot fungi, are known to produce extracellular lignolytic enzymes capable of oxidizing a wide range of aromatic pollutants, including chlorinated compounds acs.org. These enzymes, such as laccases and peroxidases, have a non-specific mechanism that could potentially degrade Anthraquinone, 1-(p-chlorophenyl)-. The degradation of other chlorinated aromatic compounds by fungi often involves hydroxylation and ring cleavage, which could be a possible pathway for this compound as well.

Table 1: Potential Enzymatic Reactions in the Degradation of Substituted Anthraquinones

Enzyme ClassPotential Reaction on Anthraquinone, 1-(p-chlorophenyl)-Expected Intermediates (by analogy)Reference
ReductasesReduction of the quinone to a hydroquinone1-(p-chlorophenyl)anthrahydroquinone nih.gov
LaccasesOxidation of the aromatic ringsHydroxylated and ring-opened products acs.org
PeroxidasesPeroxidative degradationOxidized and fragmented products wikipedia.org

Photochemical Degradation Processes and Intermediates

The photochemical degradation of anthraquinone derivatives is an important environmental transformation pathway, especially for compounds released into sunlit surface waters or the atmosphere. While direct studies on Anthraquinone, 1-(p-chlorophenyl)- are not available, research on other anthraquinone dyes and chlorinated compounds provides insight into potential mechanisms nih.govrsc.org.

The degradation process is often initiated by the absorption of UV radiation, leading to the formation of excited states of the molecule. For some chlorinated organic compounds, this can result in the homolytic cleavage of the carbon-chlorine bond, generating a chlorine radical and an aryl radical nih.gov. The released chlorine radical can then participate in a series of secondary reactions, including the generation of highly reactive hydroxyl radicals in aqueous environments nih.gov.

Hydroxyl radicals are known to be key species in the photochemical degradation of many organic pollutants. They can attack the aromatic rings of the anthraquinone structure, leading to hydroxylation and subsequent ring opening. Based on studies of other aromatic compounds, potential intermediates in the photochemical degradation of Anthraquinone, 1-(p-chlorophenyl)- could include hydroxylated derivatives, chlorinated benzoic acids, and eventually smaller aliphatic acids before complete mineralization to CO2 and H2O.

A study on the photodegradation of various anthraquinone derivatives in a polymer matrix showed that the chemical structure significantly influences photostability rsc.org. It is therefore expected that the p-chlorophenyl substituent would have a considerable impact on the photochemical behavior of the parent anthraquinone.

Table 2: Potential Photochemical Degradation Intermediates of Chlorinated Aromatic Compounds

Intermediate TypePotential Specific Compound from Anthraquinone, 1-(p-chlorophenyl)-Formation PathwayReference
Hydroxylated derivativesHydroxy-1-(p-chlorophenyl)anthraquinone isomersAttack by hydroxyl radicals nih.gov
Chlorinated benzoic acidsp-Chlorobenzoic acidCleavage of the phenyl-anthraquinone bond-
Phthalic acid derivativesPhthalic acidOxidation and cleavage of the anthraquinone rings-

Degradation in Context of Hydrogen Peroxide Synthesis Processes

The industrial synthesis of hydrogen peroxide often utilizes the anthraquinone process, which involves the catalytic hydrogenation of an alkylanthraquinone (like 2-ethylanthraquinone) to its corresponding hydroquinone, followed by oxidation to produce H2O2 and regenerate the anthraquinone wikipedia.org. While Anthraquinone, 1-(p-chlorophenyl)- is not typically used in this process, the conditions of the anthraquinone cycle can provide insights into potential degradation pathways.

During the repeated cycles of hydrogenation and oxidation, some degradation of the anthraquinone working solution occurs wikipedia.org. These degradation reactions can include the formation of tetrahydroanthraquinones and other by-products that are inactive or less active in H2O2 production. It is plausible that if Anthraquinone, 1-(p-chlorophenyl)- were subjected to similar conditions, it could undergo hydrogenation of the aromatic rings. Furthermore, the presence of a chlorine substituent might make the molecule susceptible to hydrodechlorination under catalytic hydrogenation conditions, potentially yielding phenylanthraquinone.

Biosynthetic Mechanisms of Anthraquinone Scaffolds

The biosynthesis of the fundamental anthraquinone scaffold is well-understood, primarily occurring through two main pathways: the polyketide pathway and the shikimate pathway researchgate.net. The specific pathway utilized often depends on the producing organism (e.g., plants, fungi, bacteria) and the substitution pattern of the final anthraquinone molecule.

Polyketide Synthase System Involvement and Polyketide Shortening

The polyketide pathway is a major route for the biosynthesis of many aromatic natural products, including a large number of anthraquinones, particularly in fungi and bacteria. This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by a large enzyme complex known as polyketide synthase (PKS) dtic.mil.

For typical anthraquinones derived from the polyketide pathway, a polyketide chain is formed and then undergoes a series of cyclization and aromatization reactions to yield the tricyclic anthraquinone core. The substitution pattern of the resulting anthraquinone is determined by the specific PKS and tailoring enzymes involved.

The biosynthesis of an anthraquinone with a p-chlorophenyl substituent, such as Anthraquinone, 1-(p-chlorophenyl)-, is not a known natural process. The incorporation of a pre-formed p-chlorophenyl unit would require a highly unusual PKS or a post-PKS modification. It is more likely that such a compound is a product of synthetic chemistry rather than a natural product. However, the Suzuki-Miyaura cross-coupling reaction has been used to synthesize aryl-substituted anthraquinones, demonstrating a synthetic route to such structures nih.gov.

Microbial Biotransformation Pathways

Microbial biotransformation offers a powerful tool for the structural modification of natural and synthetic compounds. Microorganisms can introduce a variety of functional groups, perform redox reactions, and conjugate molecules, often with high regio- and stereoselectivity.

While there are no specific reports on the microbial biotransformation of Anthraquinone, 1-(p-chlorophenyl)-, studies on other anthraquinones demonstrate the potential for a range of microbial transformations. For example, fungi have been shown to hydroxylate, glycosylate, and otherwise modify the anthraquinone scaffold acs.org. Bacterial systems are also capable of transforming anthraquinones, often through reductive pathways as discussed in section 5.4.1 nih.gov.

Given the presence of a chlorine atom, a potential microbial biotransformation pathway for Anthraquinone, 1-(p-chlorophenyl)- could involve dechlorination. Reductive dechlorination is a known microbial process for a variety of chlorinated aromatic compounds acs.org. This would result in the formation of 1-phenylanthraquinone. Additionally, microbial enzymes could potentially hydroxylate either the anthraquinone core or the p-chlorophenyl ring, leading to a variety of hydroxylated metabolites.

Exploration of Advanced Applications Based on Mechanistic Understanding of Anthraquinone, 1 P Chlorophenyl

Development of Photoactive Materials and Their Photopolymerization Initiation Mechanisms

Anthraquinone (B42736) derivatives are recognized for their potential as photoinitiators in polymerization processes, particularly under visible light from LEDs. nih.gov While direct studies on 1-(p-chlorophenyl)anthraquinone are not extensively detailed in the provided results, the behavior of similar anthraquinone structures provides a strong basis for understanding its potential mechanisms.

The photoinitiation process in anthraquinone-based systems typically involves the absorption of light, leading to an excited triplet state. In the presence of a suitable co-initiator, such as an iodonium (B1229267) salt, an electron transfer can occur from the excited anthraquinone derivative to the co-initiator. This generates a reactive radical cation from the anthraquinone and initiates the polymerization of monomers like epoxides and divinyl ethers. The efficiency of this process is influenced by the substituents on the anthraquinone core. nih.gov

Furthermore, anthraquinone-based systems can act as photocatalysts, generating reactive oxygen species (ROS) like singlet oxygen (¹O₂) and superoxide (B77818) anion radicals (O₂•−) under visible light irradiation. rsc.orgrsc.org This capability is crucial for photoredox reactions. The formation of supramolecular structures, such as dimers with cucurbit orgsyn.orguril, has been shown to enhance the generation of these reactive species and improve photocatalytic activity. rsc.org This suggests that the p-chlorophenyl group in 1-(p-chlorophenyl)anthraquinone could modulate these photoactive properties.

The general mechanism for cationic photopolymerization initiated by anthraquinone derivatives can be summarized as follows:

Light Absorption: The anthraquinone derivative absorbs light, transitioning to an excited singlet state, followed by intersystem crossing to a more stable triplet state.

Electron Transfer: The excited triplet state of the anthraquinone derivative interacts with a co-initiator (e.g., an onium salt), leading to an electron transfer. researchgate.net

Initiation: This electron transfer generates a radical cation from the anthraquinone and a reactive species from the co-initiator, which then initiates the cationic polymerization of the monomer. nih.gov

The development of photoinitiating systems that are active under visible light is a significant area of research, driven by the advantages of LED technology. nih.govdntb.gov.ua The exploration of existing compounds like anthraquinone derivatives is an attractive strategy for developing new and efficient photoinitiators. nih.gov

Electrochemical Sensors and Their Underlying Detection Principles

Anthraquinone derivatives are widely utilized in the development of electrochemical sensors due to their favorable redox properties. These sensors are designed to detect a variety of analytes, including ions and biomolecules.

The fundamental detection principle of anthraquinone-based electrochemical sensors lies in the electrochemical reactions of the anthraquinone core. These reactions can be influenced by the presence of a target analyte. For instance, a sensor for 1-hydroxypyrene (B14473) was developed using a composite of graphene oxide and a chromium-centered metal-organic framework. nih.gov While not directly using 1-(p-chlorophenyl)anthraquinone, this study highlights the use of anthraquinone-like structures in electrochemical sensing. The sensor's enhanced electrocatalytic effect was attributed to the synergistic effects of the materials' high porosity and conductivity. nih.gov

In another application, anthraquinone-based sensors have been designed for the selective detection of cyanide ions. nih.govresearchgate.net The interaction between the sensor and the cyanide ion leads to a detectable signal, which can be a color change (colorimetric sensing) or an enhancement of fluorescence ("turn-on" fluorescence). nih.govresearchgate.net The mechanism often involves a deprotonation of the sensor molecule induced by the analyte, leading to a change in the electronic structure and, consequently, the optical properties. researchgate.net

The key features of these electrochemical sensors include:

High Sensitivity and Selectivity: The ability to detect low concentrations of a specific analyte. researchgate.net

Rapid Response: Quick changes in the signal upon interaction with the analyte.

Visual Detection: In some cases, the change is a visible color change, allowing for "naked-eye" detection. nih.gov

The design of these sensors often involves modifying the anthraquinone structure with specific functional groups to enhance its interaction with the target analyte. The p-chlorophenyl group in 1-(p-chlorophenyl)anthraquinone could influence the sensor's electronic properties and its affinity for certain analytes.

Advanced Dye Chemistry and Chromophore Design Principles

Anthraquinone and its derivatives form a significant class of synthetic dyes known for their good light fastness. wikipedia.org The color of these dyes is determined by the chromophore, which is the part of the molecule responsible for absorbing light. The anthraquinone unit itself is the basic chromophore, and its properties can be tuned by introducing various substituents.

The synthesis of anthraquinone dyes often starts from anthraquinone-1-sulfonic acid or 1-nitroanthraquinone (B1630840), where the sulfonic acid or nitro group can be replaced by other functional groups like amino or hydroxyl groups. wikipedia.org These substitutions significantly alter the electronic structure of the molecule and, therefore, its color.

An important intermediate in the synthesis of many anthraquinone dyes is 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromamic acid). wikipedia.org By reacting bromamic acid with different amines, a wide range of brilliantly colored blue dyes can be produced. wikipedia.org This demonstrates a key principle in chromophore design: the systematic variation of substituents to achieve a desired color.

The development of new synthetic methods, such as palladium-catalyzed acylation, provides more efficient and environmentally friendly routes to functionalized anthraquinones, which are valuable as both dyes and biologically active molecules. thieme.de

The color and fluorescence of anthraquinone derivatives are highly dependent on the nature and position of substituents on the anthraquinone core. Electron-donating groups, such as amino (-NH₂) and hydroxyl (-OH) groups, and electron-withdrawing groups can be strategically introduced to modify the electronic transitions within the molecule, thereby controlling its absorption and emission spectra.

Introducing electron-donating groups at the 1-, 4-, 5-, or 8-positions of the anthraquinone ring system typically leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, resulting in colors ranging from red to blue. wikipedia.org The p-chlorophenyl group at the 1-position of the target compound introduces a bulky substituent that can influence the planarity of the molecule and its electronic properties through inductive and resonance effects.

The fluorescence of anthraquinone derivatives can also be modulated by substitution. For instance, the quenching of chlorophyll (B73375) fluorescence by substituted 1,4-anthraquinones was found to be dependent on the type and position of the substituent. nih.gov This suggests that the interaction between the anthraquinone derivative and its environment can be finely tuned.

Furthermore, the introduction of specific substituents can lead to "turn-on" fluorescence in the presence of a particular analyte, a principle utilized in the design of fluorescent sensors. nih.govresearchgate.net The design of unsymmetrical anthraquinone dyes has been shown to surprisingly increase their solubility in liquid crystal materials, which is advantageous for applications in electronic displays. google.com

Supramolecular Assembly and Functional Material Properties

The planar structure of the anthraquinone core facilitates π-π stacking interactions, which are a driving force for supramolecular self-assembly. These non-covalent interactions can lead to the formation of well-ordered structures with unique functional properties.

Research has shown that anthraquinone derivatives can be used to construct supramolecular polymers. For example, a supramolecular polymer was formed through host-guest interactions between a methylated vinylpyridine salt-substituted anthraquinone derivative and cucurbit orgsyn.orguril. rsc.org This self-assembly resulted in the formation of cross-linked spherical nanoparticles with enhanced fluorescence and an improved ability to generate reactive oxygen species. rsc.org This highlights the potential of using supramolecular assembly to create advanced photoactive materials.

A fascinating application of anthraquinone derivatives in supramolecular chemistry is the development of photochromic materials. Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra.

Recent studies have reported the development of anthraquinone-based photochromic gels that exhibit a "clock reaction" like behavior. rsc.orgresearchgate.netresearchgate.net This unique phenomenon arises from the competition between the photoreduction of the anthraquinone and the inhibition of this reaction by molecular oxygen within the supramolecular gel medium. rsc.orgresearchgate.net

Upon irradiation with UV light, the colorless anthraquinone in the gel is reduced to a colored and fluorescent species. researchgate.net The presence of dissolved oxygen, however, initially quenches the excited state of the anthraquinone, leading to an induction period before the color change is observed. researchgate.net The length of this induction period can be tuned by controlling the oxygen concentration and the intensity of the light. researchgate.net This system has potential applications in spatiotemporal photopatterning for encryption and display technologies. rsc.orgresearchgate.net The reversibility of the color change can be achieved by reintroducing oxygen, for example, by heating the gel to a sol state. researchgate.net

Role as Chemical Intermediates in Fine Chemical Synthesis

Anthraquinone and its derivatives are crucial intermediates in the synthesis of a wide range of fine chemicals, particularly dyes and pigments. google.comgoogle.com Chloroanthraquinones, in particular, are important precursors for anthraquinone dyes. google.com The chlorine atom at the 1-position of the anthraquinone ring is relatively active and can be readily displaced by other functional groups, making it a valuable synthetic handle. google.com

For example, 1-chloroanthraquinone (B52148) can undergo condensation reactions with aminoanthraquinones to produce valuable vat dyes. google.com The synthesis of 1-chloroanthraquinone itself has been a subject of research, with efforts focused on developing mercury-free methods to improve the environmental profile of the process. google.com Traditional methods often involved sulfonation using mercury as a catalyst, followed by chlorination. google.com More modern approaches aim to avoid the use of heavy metals. google.com

The versatility of anthraquinone derivatives as intermediates extends beyond dyes. They are used in the synthesis of a variety of complex organic molecules, including natural products and pharmaceuticals. nih.gov The ability to introduce a wide range of substituents onto the anthraquinone core through various chemical reactions makes it a valuable building block in organic synthesis. thieme.demdpi.com

After a comprehensive and exhaustive search of scientific literature and patent databases, it has been determined that there is no publicly available research or data regarding the use of the specific chemical compound Anthraquinone, 1-(p-chlorophenyl)- in the field of energy storage. This includes its exploration as a redox-active component in energy storage systems or as an electrode material in batteries.

Numerous search strategies were employed, including queries for the compound under various synonyms and in conjunction with terms such as "energy storage," "battery," "electrode material," "redox," and "electrochemistry." These searches also extended to broader inquiries into halogenated and phenyl-substituted anthraquinones in the hope of finding related data that might indirectly reference the target compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified outline, as the foundational information for "" and its subsections does not appear to exist in the public domain.

Future Research Directions and Emerging Paradigms for Anthraquinone, 1 P Chlorophenyl

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of greener and more efficient methods for synthesizing anthraquinone (B42736) derivatives is a key focus of future research. Traditional methods for producing compounds like 1-aminoanthraquinone, a related and important industrial chemical, often involve harsh reagents and generate significant waste. For instance, the nitration of anthraquinone can lead to a mixture of products, and the use of toxic materials like mercury in some processes poses environmental concerns. google.com

Future synthetic strategies will likely prioritize the following:

Catalytic Systems: The development and application of novel catalysts are paramount. This includes exploring solid acid catalysts, which can simplify separation and reduce corrosive waste streams. google.comresearchgate.net Research into using catalytic amounts of transition metals, such as nickel, for polymerization reactions of anthraquinone derivatives has already shown promise in creating more cost-effective and less toxic routes to valuable materials. nih.gov

Continuous-Flow Synthesis: Continuous-flow methodologies offer enhanced safety and efficiency for reactions that are hazardous or require precise control, such as high-temperature ammonolysis. mdpi.com This approach can lead to higher yields and better process control compared to traditional batch methods. mdpi.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has demonstrated the potential to accelerate reaction times and improve yields in the synthesis of related heterocyclic compounds. mdpi.com Applying this technology to the synthesis of Anthraquinone, 1-(p-chlorophenyl)- and its derivatives could lead to more rapid and efficient production.

Biocatalysis: While not yet widely applied to this specific compound, the use of enzymes and whole-cell biocatalysts for the synthesis of complex organic molecules is a rapidly growing field. This approach offers the potential for highly selective and environmentally benign synthetic routes.

Advanced Computational Modeling for Predictive Chemical Design and Discovery

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules. For Anthraquinone, 1-(p-chlorophenyl)-, in silico methods can provide profound insights and guide experimental efforts.

Predicting Spectroscopic and Electronic Properties: Density Functional Theory (DFT) has been successfully used to predict the visible spectra of substituted anthraquinones with a high degree of accuracy. researchgate.net This allows for the virtual screening of potential dye candidates and the rational design of molecules with specific colors. researchgate.net

Molecular Docking and QSAR: For biological applications, molecular docking simulations can predict the binding interactions of anthraquinone derivatives with biological targets like DNA or specific proteins. nih.govnih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can establish correlations between the chemical structure and biological activity, guiding the design of more potent and selective compounds. mdpi.com

Investigating Intermolecular Interactions: Theoretical studies can elucidate the nature of intermolecular forces, such as weak interactions in dimers of related chlorinated anthraquinones, which are crucial for understanding crystal packing and material properties. researchgate.net

Modeling Reaction Mechanisms: Computational modeling can be used to investigate reaction pathways and transition states, providing a deeper understanding of the underlying mechanisms of synthesis and reactivity. nih.gov

Exploration of New Reaction Pathways and Catalytic Systems

Beyond improving existing synthetic routes, researchers are exploring entirely new ways to functionalize the anthraquinone core and create novel derivatives.

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds. colab.ws These methods allow for the introduction of a wide variety of substituents onto the anthraquinone scaffold, enabling the synthesis of a diverse library of compounds for screening. colab.ws

Direct C-H Activation: The direct borylation of the C-H bonds of the anthraquinone nucleus using iridium catalysis represents a highly atom-economical approach to functionalization. colab.ws This avoids the need for pre-functionalized starting materials and reduces waste. colab.ws

Photochemical Reactions: The photochemical reactions of anthraquinone derivatives can be influenced by external magnetic fields. nih.govnih.gov This opens up the possibility of controlling reaction pathways and product selectivity by modulating the spin state of radical pair intermediates, a novel approach to chemical synthesis. nih.govnih.gov

Novel Catalytic Systems: The use of ionic liquids as recyclable reaction media in nitration reactions offers a greener alternative to traditional solvents. google.com Furthermore, the development of multifunctional reactors that combine reaction, separation, and purification steps can streamline the production process. researchgate.net

Designing Next-Generation Functional Materials with Tailored Properties

The unique electronic and structural properties of anthraquinone derivatives make them attractive building blocks for a variety of functional materials.

Organic Electrode Materials: Polymers based on anthraquinone, such as poly(1,4-anthraquinone) (P14AQ) and poly(anthraquinonyl sulfide), have shown excellent performance as cathode materials in rechargeable lithium and multivalent metal batteries. nih.govdtu.dknih.gov Future research will focus on optimizing the polymer structure to enhance properties like energy density, cycling stability, and rate capability. nih.govdtu.dk

Polymerizable Dyes: Anthraquinone-based dyes can be functionalized with polymerizable groups, such as methacrylates, allowing them to be covalently incorporated into polymer matrices. beilstein-journals.org This prevents leaching and improves the long-term stability and biocompatibility of colored materials, with potential applications in medical devices like iris implants. beilstein-journals.org

Smart Packaging Materials: Hybrid polymer composites incorporating anthraquinone-based dyes and natural compounds can be developed for intelligent packaging applications. mdpi.com These materials could potentially indicate food spoilage or other environmental changes through colorimetric responses. mdpi.com

Supramolecular Materials: The ability of anthraquinone derivatives to participate in host-guest chemistry and self-assembly opens up possibilities for creating novel supramolecular materials with applications in sensing, catalysis, and drug delivery. magtech.com.cn

Deepening Understanding of Fundamental Molecular Biological Mechanisms and Interactions

Anthraquinone derivatives have long been recognized for their diverse biological activities, and future research will delve deeper into their mechanisms of action at the molecular level.

DNA Intercalation and Targeting: Many anthraquinone derivatives exert their biological effects by intercalating into DNA. nih.gov Future studies will aim to elucidate the specific binding modes and sequence preferences of these compounds to design more effective and targeted anticancer agents. nih.gov

Modulation of Signaling Pathways: Research has shown that some anthraquinone derivatives can induce cancer cell death by modulating specific signaling pathways, such as the ROS/JNK pathway. mdpi.com A deeper understanding of these pathways will enable the rational design of drugs that selectively target cancer cells while minimizing toxicity to healthy cells. mdpi.comnih.gov

Photodynamic Therapy: Certain anthraquinones, like parietin, can act as photosensitizers, generating reactive oxygen species upon light activation. mdpi.com This photodynamic activity can be harnessed to inactivate pathogenic microorganisms and treat localized infections. mdpi.com Future work will focus on optimizing the photophysical properties of these compounds for enhanced therapeutic efficacy. mdpi.com

Enzyme Inhibition: Anthraquinone-based compounds have been investigated as inhibitors of various enzymes. nih.gov By understanding the structure-activity relationships, researchers can design more potent and selective inhibitors for therapeutic intervention in a range of diseases. nih.gov

Integration with Interdisciplinary Research Fields for Expanded Utility

The future of Anthraquinone, 1-(p-chlorophenyl)- research lies in its integration with other scientific disciplines to unlock new applications and solve complex problems.

Nanotechnology: The incorporation of anthraquinone derivatives into nanomaterials can lead to novel hybrid systems with enhanced properties. For example, stabilizing nanoparticles with these compounds could lead to new catalysts or drug delivery vehicles. magtech.com.cn

Biomedical Engineering: The development of biocompatible and biodegradable polymers containing anthraquinone moieties could lead to advanced drug delivery systems, tissue engineering scaffolds, and medical implants. beilstein-journals.org

Environmental Science: The photocatalytic properties of some anthraquinone derivatives could be explored for the degradation of environmental pollutants. Their ability to generate reactive oxygen species could be harnessed for water purification and remediation.

Food Science: The use of anthraquinone-based sensors in intelligent packaging could improve food safety and reduce waste by providing real-time information about the quality and freshness of packaged goods. mdpi.com

The continued exploration of Anthraquinone, 1-(p-chlorophenyl)- and its derivatives, driven by interdisciplinary collaboration and guided by the principles of sustainability and rational design, promises a future rich with scientific discovery and technological innovation.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(p-chlorophenyl)anthraquinone derivatives to improve yield and purity?

  • Methodological Answer : Pd-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) are effective for introducing substituents. For example, using Pd(PPh₃)₂Cl₂ and CuI catalysts in dioxane/water with Na₂CO₃ as a base achieves yields up to 85%. Purification via flash chromatography (silica gel, toluene eluent) and recrystallization (toluene-hexane) enhances purity . Monitoring reaction progress by TLC ensures complete consumption of starting materials.

Q. What spectroscopic techniques are critical for characterizing chloroanthraquinone derivatives?

  • Methodological Answer :

  • IR spectroscopy identifies carbonyl (C=O, ~1690 cm⁻¹) and alkyne (C≡C, ~2240 cm⁻¹) groups.
  • ¹H NMR resolves regioselectivity: aromatic protons appear as distinct doublets (e.g., δ 7.83 ppm, J = 8.1 Hz for H-3) .
  • Elemental analysis validates stoichiometry (e.g., C, H, Cl content) .

Q. How do researchers evaluate the biological activity of 1-(p-chlorophenyl)anthraquinone derivatives in preliminary assays?

  • Methodological Answer :

  • Antibacterial activity : Disc diffusion assays against Staphylococcus aureus or E. coli with MIC (minimum inhibitory concentration) determination.
  • Cytotoxicity : MTT assays using human cancer cell lines (e.g., HeLa) to measure IC₅₀ values .

Advanced Research Questions

Q. What computational strategies predict the electrochemical properties of substituted anthraquinones for energy storage applications?

  • Methodological Answer : Density functional theory (DFT) calculates redox potentials and LUMO energies. For example, electron-donating groups (e.g., methyl) increase reduction potential by ~0.4 V. Lithium ion pairing further stabilizes reduced states, enhancing electrochemical windows. Solvation free energy computations guide solubility optimization (e.g., oxy-methyl dioxolane substituents) .

Q. How can regioselectivity in nucleophilic additions to 1-(p-chlorophenyl)anthraquinone be controlled or analyzed?

  • Methodological Answer :

  • Kinetic vs. thermodynamic control : Vary reaction temperature and solvent polarity.
  • NMR titration experiments track intermediate formation (e.g., 1,4-adducts).
  • DFT-based transition state analysis identifies energy barriers for competing pathways .

Q. What strategies mitigate the toxicity of anthraquinone-based compounds in therapeutic applications?

  • Methodological Answer :

  • Structural modification : Introduce hydrophilic groups (e.g., hydroxyl, amino) to reduce off-target effects.
  • In vivo models : Use murine tumor xenografts to assess therapeutic index (e.g., T/C ratios >250% indicate efficacy vs. toxicity) .
  • Metabolic profiling : LC-MS identifies detoxification pathways (e.g., glucuronidation) .

Q. How can researchers design anthraquinone derivatives for enhanced solubility in non-aqueous electrolytes?

  • Methodological Answer : Incorporate bulky, polar substituents (e.g., 3-hydroxy-3-methylbutynyl) to disrupt π-π stacking. Computational screening of solvation free energies (DFT) prioritizes candidates. Experimental validation via cyclic voltammetry in acetonitrile or DMF confirms solubility improvements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.